

# An In-depth Technical Guide to 2-Bromo-7-iodo-9H-fluorene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromo-7-iodo-9H-fluorene

Cat. No.: B180350

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-Bromo-7-iodo-9H-fluorene** (CAS No: 123348-27-6). This di-halogenated fluorene derivative is a valuable building block in organic synthesis, particularly for the development of novel materials for organic electronics and as an intermediate for pharmacologically active molecules.

## Core Chemical Properties

**2-Bromo-7-iodo-9H-fluorene** is a polycyclic aromatic hydrocarbon characterized by a fluorene backbone substituted with a bromine atom at the C2 position and an iodine atom at the C7 position. While extensive experimental data is not readily available in public databases, its fundamental properties have been computed and are summarized below. Commercial suppliers describe the compound as a white to pale yellow or brown crystalline powder.<sup>[1]</sup>

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>8</sub> BrI	PubChem[2]
Molecular Weight	371.01 g/mol	PubChem[2]
CAS Number	123348-27-6	PubChem[2]
InChI Key	GWUPMAMGLLLLHO-UHFFFAOYSA-N	PubChem[2]
Canonical SMILES	<chem>C1C2=C(C=C(C=C2)Br)C3=C1C=C(C=C3)I</chem>	PubChem[2]
Appearance	White to Orange to Green powder to crystal	CymitQuimica[3]
Purity	95.0% - 98%	CymitQuimica, Sigma-Aldrich[1][3]
Storage Temperature	Room Temperature	Sigma-Aldrich[1]

Note: Most physical properties such as melting point, boiling point, and solubility are not experimentally determined in available literature. For a related compound, 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene, a melting point of 141-145 °C has been reported.

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-Bromo-7-iodo-9H-fluorene** is not explicitly detailed in the reviewed literature. However, based on the synthesis of similar asymmetrically 2,7-disubstituted fluorenes, a plausible synthetic route starting from the readily available 2,7-dibromo-9H-fluorene can be proposed. This involves a selective monolithiation followed by iodination.

Proposed Synthesis of **2-Bromo-7-iodo-9H-fluorene**:

Reaction Scheme:

Detailed Experimental Protocol:

- **Preparation of the Reaction Vessel:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2,7-dibromo-9H-fluorene (1.0 eq) and anhydrous tetrahydrofuran (THF).
- **Monolithiation:** The solution is cooled to -78 °C in a dry ice/acetone bath. To this stirred solution, n-butyllithium (n-BuLi) (1.0 eq) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.
- **Iodination:** A solution of iodine (I<sub>2</sub>) (1.1 eq) in anhydrous THF is prepared separately and added dropwise to the reaction mixture at -78 °C.
- **Quenching and Work-up:** After the addition of iodine is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) to reduce excess iodine.
- **Extraction:** The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous sodium thiosulfate, water, and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure **2-Bromo-7-iodo-9H-fluorene**.

**Characterization:** The structure and purity of the synthesized compound would be confirmed by standard analytical techniques, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.

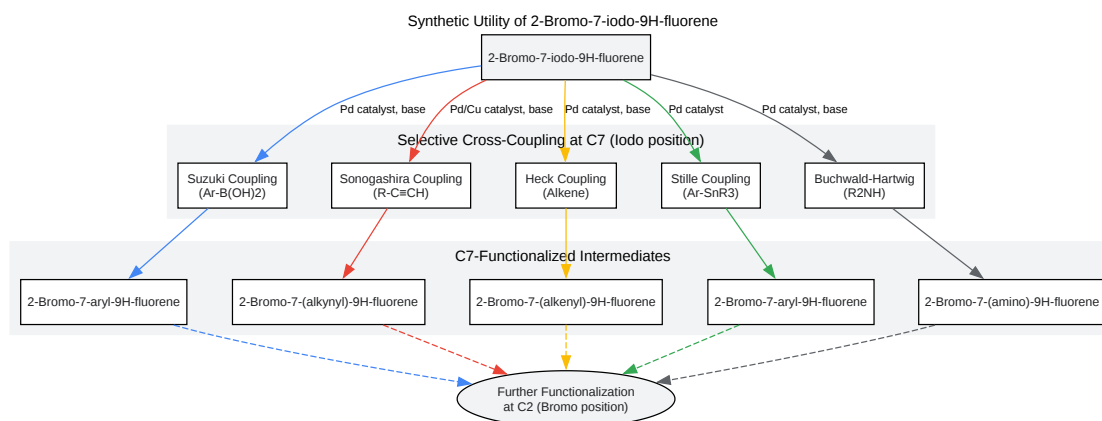
## Reactivity and Synthetic Utility

The key feature of **2-Bromo-7-iodo-9H-fluorene** is the differential reactivity of the two halogen substituents. The carbon-iodine bond is significantly weaker and more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C7 position, leaving the C2-bromo group intact for subsequent transformations.

This selective reactivity makes **2-Bromo-7-iodo-9H-fluorene** a versatile building block for the synthesis of complex, asymmetrically substituted fluorene derivatives. Common cross-coupling reactions that can be selectively performed at the iodo position include:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.[\[4\]](#)
- Heck Coupling: Reaction with alkenes to form substituted alkenes.[\[5\]](#)
- Stille Coupling: Reaction with organostannanes.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The following diagram illustrates the synthetic potential of **2-Bromo-7-iodo-9H-fluorene**, highlighting the selective functionalization at the C7 position.



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Caption: Synthetic pathways from **2-Bromo-7-iodo-9H-fluorene**.

## Potential Applications

Given the properties of the fluorene core and the versatility of its di-halogenated nature, **2-Bromo-7-iodo-9H-fluorene** is a promising candidate for several applications:

- Organic Electronics: Fluorene derivatives are well-known for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their high fluorescence quantum yields and good charge transport properties.[6][7] The ability to introduce different functional groups at the C2 and C7 positions allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.[8]

- **Drug Development:** The fluorene scaffold is present in a number of biologically active compounds. Halogenated aromatic compounds are common in medicinal chemistry, and the bromo and iodo substituents can serve as handles for the introduction of various pharmacophores.[7] Research has shown that some fluorene derivatives exhibit antifungal and antibiofilm activity.[9]
- **Fluorescent Probes:** The inherent fluorescence of the fluorene core makes its derivatives suitable for the development of fluorescent probes for biological imaging.[6]

## Safety and Handling

**2-Bromo-7-iodo-9H-fluorene** is classified as an irritant, causing skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]

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